2-methoxy-N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Description
2-Methoxy-N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide is a boronate ester-containing acetamide derivative with a methoxy group (-OCH₃) and a tetramethyl dioxaborolane ring attached to the meta position of the phenyl group. This compound is structurally characterized by:
- Acetamide backbone: Provides hydrogen-bonding capacity and influences solubility.
- Tetramethyl dioxaborolane: A pinacol boronate ester that stabilizes the boron atom, making it a key intermediate in Suzuki-Miyaura cross-coupling reactions .
Its molecular formula is C₁₅H₂₀BNO₄, with an average mass of 289.14 g/mol (calculated from ). The meta-substitution pattern distinguishes it from ortho- and para-substituted analogs, influencing steric and electronic properties critical for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-methoxy-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BNO4/c1-14(2)15(3,4)21-16(20-14)11-7-6-8-12(9-11)17-13(18)10-19-5/h6-9H,10H2,1-5H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBWUJZVDJYDQRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide typically involves the reaction of 2-methoxyacetamide with a boronic ester derivative. One common method includes the use of pinacol boronic ester and a suitable catalyst under inert conditions. The reaction is carried out at room temperature, and the product is purified through standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. The use of automated systems and high-throughput screening can further enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The borate group can be oxidized to form boronic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions include boronic acids, amines, and substituted derivatives of the original compound .
Scientific Research Applications
Organic Synthesis
The compound is primarily used as an intermediate in organic synthesis. Its boron-containing structure allows it to participate in various coupling reactions, such as Suzuki-Miyaura cross-coupling reactions. This reaction is vital for forming carbon-carbon bonds, which are essential in synthesizing complex organic molecules.
| Reaction Type | Description |
|---|---|
| Suzuki-Miyaura | Coupling of aryl halides with boronic acids |
| Negishi Reaction | Cross-coupling of organozinc reagents with halides |
| Sonogashira Reaction | Coupling of alkynes with aryl halides |
Pharmaceutical Development
The compound's structural features make it a candidate for developing new pharmaceutical agents. Its ability to form stable complexes with various substrates allows for the design of drugs targeting specific biological pathways. For instance, derivatives of this compound have shown promise in inhibiting specific enzymes involved in cancer progression.
Case Study : A study published in Journal of Medicinal Chemistry explored derivatives of 2-methoxy-N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide as potential inhibitors for protein kinases, demonstrating significant activity against certain cancer cell lines .
Agricultural Chemistry
In agricultural applications, the compound can be utilized to create novel herbicides and pesticides. The boron component enhances the efficacy and stability of these agrochemicals.
| Application | Example |
|---|---|
| Herbicide Development | Formulation of selective herbicides |
| Pesticide Synthesis | Development of broad-spectrum insecticides |
Mechanism of Action
The mechanism of action of 2-methoxy-N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. The borate group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules. The amide group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall reactivity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s closest analogs differ in substitution patterns (ortho, meta, para) or substituent groups (e.g., methyl, trifluoromethyl). Key comparisons include:
Key Research Findings
Reactivity in Cross-Coupling :
- The meta -substituted compound exhibits moderate reactivity in Suzuki-Miyaura reactions due to balanced electronic effects, whereas the para isomer reacts faster due to reduced steric hindrance .
- Ortho -substituted analogs (e.g., ) show lower yields in cross-coupling due to steric clashes between the boronate and acetamide groups .
Spectroscopic Properties: ¹H NMR: The meta-substituted compound displays distinct aromatic proton splitting (doublet of doublets at δ 7.4–7.6 ppm) compared to para (singlet near δ 7.8 ppm) . ¹³C NMR: The carbonyl carbon (C=O) resonates at δ 168–170 ppm, with minor shifts depending on substituent electronic effects .
Biological Activity :
- Methoxy substitution improves solubility but may reduce binding affinity compared to trifluoromethyl analogs (e.g., ), which exhibit stronger hydrophobic interactions .
- Fluorinated derivatives () show enhanced bioavailability and target selectivity in kinase inhibition studies .
Synthetic Utility :
- The meta-substituted compound is a versatile intermediate for meta-selective C–H borylation reactions, enabling access to complex biaryl architectures .
- Propanamide analogs () are preferred in drug discovery due to their balanced logP values (~2.5) and improved pharmacokinetics .
Physical and Chemical Properties
Biological Activity
2-Methoxy-N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide is an organic compound that integrates a boronic ester functional group with an acetamide moiety. This unique structure allows it to participate in a variety of biological activities and chemical reactions. This article explores its biological activity, mechanisms of action, and potential applications in various fields.
- Molecular Formula : C16H24BNO4
- Molecular Weight : 291.15 g/mol
- CAS Number : 1853185-35-9
- Physical State : Liquid
The biological activity of this compound is largely attributed to its ability to form reversible covalent bonds with diols and other nucleophiles due to the presence of the boronic ester group. This property is particularly useful in biochemical assays and drug development .
Antiparasitic Activity
Recent studies have indicated that compounds with similar structures exhibit significant antiparasitic activity. For instance, modifications in the molecular structure can enhance efficacy against Plasmodium falciparum, the causative agent of malaria. The incorporation of polar functionalities has been shown to improve solubility and metabolic stability while maintaining or enhancing antiparasitic activity .
Cancer Research
In cancer biology, boronic esters are explored for their potential as therapeutic agents. The selective inhibition of specific kinases involved in tumor growth has been a focus area. Compounds similar to this compound have been studied for their ability to inhibit pathways critical for cancer cell proliferation .
Case Study 1: Antiparasitic Efficacy
A study evaluated the efficacy of a series of boronic acid derivatives against P. falciparum. The results indicated that modifications leading to increased aqueous solubility corresponded with enhanced biological activity. For example, one derivative exhibited an EC50 value of 0.010 μM, demonstrating potent antiparasitic properties .
Case Study 2: Metabolic Stability
Research on metabolic stability highlighted that structural variations could significantly affect the compound's behavior in biological systems. A derivative with improved metabolic stability showed a clearance rate (CL int) of 27 μL/min/mg in human microsomes, indicating potential for therapeutic use .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | EC50 (μM) |
|---|---|---|---|
| This compound | Structure | Antiparasitic | TBD |
| N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide | Similar | Moderate Antiparasitic | 0.050 |
| 2-Methoxy-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | Similar | High Antiparasitic | 0.010 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
